molecular formula C23H26N4O6 B12690028 1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione CAS No. 73253-44-8

1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B12690028
CAS No.: 73253-44-8
M. Wt: 454.5 g/mol
InChI Key: DKCHNRMHCRZPJP-UHFFFAOYSA-N
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Description

1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione is a complex organic compound with the molecular formula C23H26N4O6. This compound is known for its unique structure, which includes two aminobenzoyl groups attached to an imidazolidine-2,4-dione core. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 2-aminobenzoic acid with ethylene glycol to form the corresponding ester. This ester is then reacted with 5,5-dimethylimidazolidine-2,4-dione under controlled conditions to yield the final product. The reaction conditions often include the use of a catalyst, such as a strong acid or base, and the reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound is known to form reactive oxygen species (ROS) upon interaction with cellular components, leading to oxidative stress and subsequent cellular damage. This oxidative stress can induce the phosphorylation of p53, a key regulatory protein, which in turn upregulates the expression of p21. The increased levels of p21 inhibit the expression of cyclin-B, leading to cell cycle arrest at the G2/M phase .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis[2-[(2-hydroxybenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione: Similar structure but with hydroxy groups instead of amino groups.

    1,3-Bis[2-[(2-methoxybenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione: Contains methoxy groups instead of amino groups.

Uniqueness

1,3-Bis[2-[(2-aminobenzoyl)oxy]ethyl]-5,5-dimethylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of aminobenzoyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications .

Properties

CAS No.

73253-44-8

Molecular Formula

C23H26N4O6

Molecular Weight

454.5 g/mol

IUPAC Name

2-[3-[2-(2-aminobenzoyl)oxyethyl]-4,4-dimethyl-2,5-dioxoimidazolidin-1-yl]ethyl 2-aminobenzoate

InChI

InChI=1S/C23H26N4O6/c1-23(2)21(30)26(11-13-32-19(28)15-7-3-5-9-17(15)24)22(31)27(23)12-14-33-20(29)16-8-4-6-10-18(16)25/h3-10H,11-14,24-25H2,1-2H3

InChI Key

DKCHNRMHCRZPJP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1CCOC(=O)C2=CC=CC=C2N)CCOC(=O)C3=CC=CC=C3N)C

Origin of Product

United States

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